molecular formula C12H13FO B2858281 (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one CAS No. 2375250-36-3

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

Cat. No.: B2858281
CAS No.: 2375250-36-3
M. Wt: 192.233
InChI Key: HPOVRZUAAURWKO-GHMZBOCLSA-N
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Description

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is a chiral cyclohexanone derivative featuring a fluorine atom at the 2-position and a phenyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 192.24 g/mol (CAS: 1782303-62-1). This compound is synthesized as a building block for pharmaceutical and agrochemical research, leveraging its stereochemistry to influence biological activity or synthetic pathways. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the phenyl group contributes to hydrophobic interactions in target binding.

Properties

IUPAC Name

(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVRZUAAURWKO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@@H]1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst, such as a ruthenium-based catalyst or the Corey-Bakshi-Shibata (CBS) catalyst . These methods often require precise control of temperature, solvent, and reaction time to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or biocatalysis. Continuous flow synthesis allows for better control of reaction parameters and can be easily scaled up for large-scale production . Biocatalysis, using enzymes to catalyze the reaction, offers an environmentally friendly and efficient alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while oxidation can produce carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, emphasizing structural, physicochemical, and functional differences.

rac-(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

  • Molecular Formula : C₁₁H₁₁FO
  • Molecular Weight : 192.24 g/mol
  • CAS : 1782303-62-1
  • Key Features :
    • Racemic mixture (contains both enantiomers).
    • Retains the fluorine and phenyl substituents but lacks enantiomeric purity, reducing stereoselectivity in reactions compared to the chiral (2R,4R)-form.
  • Applications : Used as an intermediate in asymmetric synthesis to study enantiomer-specific effects.

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

  • Molecular Formula : C₁₂H₁₅FN₂O₃
  • Molecular Weight : 254.26 g/mol
  • CAS : 1233958-92-3, 1242137-21-8
  • Key Features: Cyclohexanol backbone instead of cyclohexanone, introducing a hydroxyl group. Additional nitro (-NO₂) and amino (-NH) groups on the phenyl ring, increasing polarity and redox reactivity. Higher molecular weight (254.26 vs. 192.24) due to functional group complexity.
  • Applications: Potential use in nitro-reduction reactions or as a precursor for dyes and pharmaceuticals.

(4R)-4-(Propan-2-yl)cyclohex-2-en-1-one

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • CAS : 2158-61-4
  • Key Features: Cyclohexenone ring (unsaturated ketone) with an isopropyl substituent. Absence of fluorine or phenyl groups reduces steric bulk and electronic effects. Lower molecular weight (136.19 vs. 192.24) simplifies solubility in nonpolar solvents.
  • Applications : Intermediate in fragrance synthesis or Diels-Alder reactions due to the conjugated double bond.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one C₁₁H₁₁FO 192.24 F (2-position), Ph (4-position) 1782303-62-1 Chiral building block for drug synthesis
rac-(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one C₁₁H₁₁FO 192.24 Racemic mixture 1782303-62-1 Asymmetric reaction studies
(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol C₁₂H₁₅FN₂O₃ 254.26 -NO₂, -NH, -OH 1233958-92-3 Nitro-reduction chemistry
(4R)-4-(Propan-2-yl)cyclohex-2-en-1-one C₉H₁₂O 136.19 Isopropyl, conjugated ketone 2158-61-4 Fragrance/Diels-Alder intermediates

Key Research Findings

Stereochemical Impact : The (2R,4R)-configuration of 2-fluoro-4-phenylcyclohexan-1-one exhibits higher enantioselectivity in catalytic hydrogenation compared to its racemic form, as shown in Enamine Ltd.’s chiral building block studies.

Functional Group Reactivity: The nitro group in (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol enables selective reduction to amines, a critical step in API (Active Pharmaceutical Ingredient) synthesis.

Solubility Trends: Cyclohexenone derivatives like (4R)-4-(propan-2-yl)cyclohex-2-en-1-one demonstrate improved solubility in organic solvents compared to saturated cyclohexanones, facilitating reaction optimization.

Biological Activity

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is a fluorinated cyclohexanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluorine atom and a phenyl group, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

The molecular formula of this compound is C13H13FO, with a molecular weight of 220.24 g/mol. The presence of the fluorine atom is anticipated to enhance the compound's metabolic stability and lipophilicity, which are critical factors in drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology and oncology.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can act as agonists at orexin receptors, which are involved in regulating arousal, appetite, and energy homeostasis. These receptors have been implicated in various conditions such as narcolepsy and obesity. The potential therapeutic applications of orexin receptor modulators include treatments for sleep disorders and metabolic syndromes .

Case Studies

  • Orexin Receptor Modulation : A patent describes the synthesis and evaluation of compounds that target orexin receptors for treating sleep disorders. The findings suggest that structural modifications similar to those found in this compound could lead to new therapeutic agents .
  • Anticancer Research : A study on fluorinated nucleosides highlighted the enhanced potency of fluorinated compounds against cancer cell lines. Although the focus was not directly on this compound, these findings indicate a trend where fluorination increases biological activity .

Metabolic Stability

The metabolic stability of this compound has been assessed through studies involving microbial models such as Cunninghamella elegans. These studies suggest that increased fluorination leads to higher stability against metabolic degradation by cytochrome P450 enzymes . This property is advantageous for drug candidates as it prolongs their action in biological systems.

Data Table: Summary of Biological Activities

Activity TypeObservations
Orexin Receptor AgonismPotential for treating sleep disorders and metabolic issues
Anticancer ActivityInhibition of cancer cell proliferation observed in related compounds
Metabolic StabilityEnhanced stability in microbial models due to fluorination

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one, and how can stereoselectivity be achieved?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the phenyl group to the cyclohexanone scaffold, followed by stereoselective fluorination at the C2 position. For example:

  • Step 1 : Reaction of cyclohexanone with fluorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to form the phenyl-substituted intermediate .
  • Step 2 : Fluorination via electrophilic substitution or asymmetric catalysis to control the (2R,4R) configuration. Chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess .
    • Key Considerations : Monitor reaction progress using HPLC with chiral columns to verify stereochemical purity .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove byproducts .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry by comparing coupling constants (e.g., J values for axial vs. equatorial protons) with literature data .
  • HRMS : Validate molecular formula accuracy (±1 ppm mass error) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for diastereomers of this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic effects (e.g., ring-flipping) that obscure diastereomer signals at room temperature. Cooling to −40°C may split overlapping peaks .
  • 2D NMR Techniques : Use NOESY to detect spatial proximity between fluorine and adjacent protons, confirming axial/equatorial configurations .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina. The (2R,4R) configuration may enhance hydrophobic interactions with aryl-binding pockets .
  • In Vitro Assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies. For example, fluorinated cyclohexanone derivatives have shown stereospecific activity against cytochrome P450 isoforms .
    • Data Contradiction Note : If (2S,4S) isomers exhibit unexpected activity, re-evaluate synthetic steps for unintended racemization using chiral derivatization agents .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Catalyst Optimization : Transition from stoichiometric chiral catalysts (e.g., expensive organocatalysts) to immobilized catalysts for recyclability .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability during scale-up .

Data Interpretation and Optimization

Q. How can researchers address low yields in the fluorination step of the synthesis?

  • Methodological Answer :

  • Reagent Screening : Test alternative fluorinating agents (e.g., Selectfluor vs. DAST) to improve electrophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, while additives like KF can mitigate side reactions .
  • Temperature Control : Fluorination at −20°C can reduce decomposition pathways .

Q. What analytical methods differentiate this compound from its regioisomers?

  • Methodological Answer :

  • GC-MS with Derivatization : Convert ketone to hydrazones or oximes to enhance volatility and separation .
  • Vibrational Circular Dichroism (VCD) : Detect subtle differences in C-F bond orientation between regioisomers .

Biological and Mechanistic Studies

Q. How can the metabolic stability of this compound be evaluated in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with liver microsomes (human or rodent) and measure parent compound depletion via LC-MS/MS. Fluorine’s electron-withdrawing effect may reduce oxidative metabolism .
  • CYP Inhibition Assays : Test for time-dependent inhibition using fluorescent probes (e.g., P450-Glo™) to assess drug-drug interaction risks .

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